(2R)-5-hydroxy-1,2-dimethyl-4-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R, 17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-pentadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]ox an-2-yl]dotriacont-2-enoyl]-2H-pyrrol-3-one
Description
Properties
CAS No. |
179729-59-0 |
|---|---|
Molecular Formula |
C62H115NO24 |
Molecular Weight |
1258.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[(E,4S,6R,8R,9R,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28S,29R,30R,31S)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48-/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44+,45-,46-,47+,50+,51+,52+,53+,55-,56+,57+,58+,59-,60-,62-/m0/s1 |
InChI Key |
VAQYWUJSXJULKR-PYCYGREASA-N |
Synonyms |
(2R)-5-hydroxy-1,2-dimethyl-4-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R, 17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-8,9,11,13,15,17,19,21 ,23,25,27,28,29,30,31-pentadecahydroxy-2,4,6,10,12,14,18,20-octamethyl -32-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahy |
Origin of Product |
United States |
Preparation Methods
Microbial Production via Streptomyces sp. MRI142
Aflastatin A is naturally produced by Streptomyces sp. MRI142, isolated from soil samples. The fermentation process involves a production medium containing glucose (3%), soybean meal (1.5%), KHPO (0.08%), MgSOHO (0.02%), and CaCO (0.4%) at pH 7.2, incubated at 27°C for six days. Aflatoxin inhibition activity peaks at 0.5 µg/mL, with no adverse effects on fungal biomass at this concentration.
Table 1: Fermentation Medium Composition for Aflastatin A Production
| Component | Concentration (%) |
|---|---|
| Glucose | 3.0 |
| Soybean meal | 1.5 |
| KHPO | 0.08 |
| MgSOHO | 0.02 |
| CaCO | 0.4 |
Biosynthetic Pathway Elucidation
Feeding experiments with -labeled acetate and propionate revealed that aflastatin A’s polyketide chain is assembled via a non-canonical pathway. Unlike typical polyketides, hydroxyl groups in its alkyl side chain occupy unexpected positions, suggesting post-polyketide synthase modifications. For example, -labeled acetate incorporation at C-15, C-17, and C-19 indicated a deviation from standard acetate elongation patterns.
Synthetic Chemistry Approaches to Aflastatin A
Total Synthesis Strategy
The total synthesis of aflastatin A, achieved in 2022, involved a convergent approach with three diastereoselective fragment couplings. Key steps included:
-
C15–C16 Felkin-Selective Mukaiyama Aldol Reaction : A trityl-catalyzed aldol reaction between fragments A and B established the C15–C16 bond with >20:1 diastereoselectivity.
-
C26–C27 Chelate-Controlled Aldol Reaction : Magnesium-mediated enolization enabled anti-Felkin selectivity (dr = 10:1) for the C26–C27 bond.
-
C35–C36 Boron-Mediated Aldol Reaction : A Zimmerman-Traxler transition state governed the stereochemistry at C35–C36 (dr = 15:1).
Degradation Studies for Structural Validation
Controlled degradation of aflastatin A with NaIO and NaBH yielded the C3–C48 fragment, which was acetylated and purified via Sephadex LH-20 chromatography. Discrepancies in the NMR data of synthetic vs. natural lactol derivatives led to the discovery that the originally reported lactol structure corresponded to its trideuteriomethyl ether ().
Downstream Processing and Purification
Extraction and Preliminary Purification
Crude aflastatin A was extracted using n-butanol, washed with NaHCO (0.5%), and concentrated to yield a brown oil. Precipitation with tetrahydrofuran removed hydrophobic impurities, followed by chloroform-methanol (2:1) partitioning to isolate the active compound.
High-Performance Liquid Chromatography (HPLC)
Final purification employed a C18 column with methanol–0.5% diethylamine (65:35) at 5 mL/min, achieving >98% purity. Poor solubility in the mobile phase necessitated multiple chromatographic runs, yielding 17 mg of aflastatin A from 20 mg of crude material.
Table 2: HPLC Purification Parameters for Aflastatin A
| Column | Mobile Phase | Flow Rate | Purity Achieved |
|---|---|---|---|
| Capcell Pak C18 AG120 | MeOH–0.5% EtNH (65:35) | 5 mL/min | >98% |
Structural Revisions Informed by Synthetic Data
Synthetic efforts corrected six stereochemical misassignments (C8, C9, C28–C31) in the original structure. Comparative NMR analysis revealed that the natural C3–C48 lactol was erroneously assigned due to deuteration artifacts during isolation. The revised structure was confirmed via X-ray crystallography of a synthetic intermediate .
Chemical Reactions Analysis
Types of Reactions: Aflastatin A undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, featuring a tetramic acid core and a long alkyl side chain, allows it to participate in these reactions .
Common Reagents and Conditions: Common reagents used in the chemical analysis of Aflastatin A include sodium periodate (NaIO4) for oxidation and various organic solvents for extraction and purification .
Major Products: The major products formed from the reactions involving Aflastatin A include its oxidized and reduced forms, as well as various fragment molecules used to elucidate its structure .
Scientific Research Applications
Antimicrobial Properties
In addition to its role in inhibiting aflatoxin production, aflastatin A exhibits broad-spectrum antimicrobial activity. Studies have shown that it is effective against various bacteria, yeasts, and fungi. For instance, it has been reported to suppress the growth of certain pathogenic fungi while maintaining a low impact on beneficial microbial populations . This property positions aflastatin A as a potential candidate for agricultural applications where fungal contamination poses risks to crops.
Inhibition of Aflatoxin Production
Aflastatin A was isolated from Streptomyces sp. and demonstrated complete inhibition of aflatoxin production in liquid cultures at concentrations as low as 0.5 µg/ml. The compound's effectiveness was confirmed through various experimental setups that assessed its impact on both fungal growth and toxin production .
Melanin Biosynthesis Inhibition
Research has also explored the effects of aflastatin A on melanin biosynthesis in Colletotrichum lagenarium. It was found that low concentrations of aflastatin A could nearly completely inhibit melanin production by interfering with the expression of genes responsible for melanin biosynthesis . This finding suggests potential applications in controlling fungal pathogens that rely on melanin for virulence.
Comparative Data Table
The following table summarizes key findings from studies investigating the applications of aflastatin A:
| Study | Organism | Effect | Concentration | Key Findings |
|---|---|---|---|---|
| Kondo et al., 2001 | Aspergillus parasiticus | Inhibition of aflatoxin production | 0.25 µg/ml | Reduced transcription of aflatoxin biosynthetic genes |
| Ono et al., 1997 | Aspergillus parasiticus | Complete inhibition of toxin production | 0.5 µg/ml | No significant impact on fungal growth |
| Yoshinari et al., 2010 | Colletotrichum lagenarium | Inhibition of melanin biosynthesis | 0.5 µg/ml | Impaired expression of melanin biosynthetic genes |
Mechanism of Action
Aflastatin A exerts its effects by inhibiting the biosynthetic pathway of aflatoxins in Aspergillus parasiticus. It also inhibits the production of other polyketide metabolites by interfering with specific enzymes involved in these pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the biosynthesis of secondary metabolites in fungi .
Comparison with Similar Compounds
Dioctatin A
- Source : Isolated from Streptomyces spp. .
- Mechanism : Inhibits G-protein signaling, downregulating AF biosynthetic genes (pksA, ver1, omtA) and the regulatory gene aflR .
- Activity : Suppresses AF production at 0.5 µg/mL (comparable to Aflastatin A) but also inhibits asexual sporulation in A. nidulans by reducing brlA expression .
Blasticidin A (BcA) and Blasticidin S (BcS)
- Source : Produced by Streptomyces griseochromogenes .
- Mechanism : Inhibit protein synthesis by reducing ribosomal protein abundance, leading to downregulation of AF biosynthetic enzymes .
- Activity :
- Selectivity : BcA inhibits AF production at low concentrations but suppresses fungal growth at higher doses, unlike Aflastatin A .
Fengycin and Surfactin
Data Table: Comparative Analysis of Aflastatin A and Analogues
Key Research Findings
Selectivity Advantage : Aflastatin A and Dioctatin A suppress AF production without affecting fungal growth, reducing the risk of resistance .
Mechanistic Diversity : While Aflastatin A targets transcriptional regulation, Blasticidins inhibit protein synthesis, offering multiple pathways for AF control .
Synthetic Feasibility : Aflastatin A’s complex structure has been partially synthesized, enabling structure-activity studies .
Biological Activity
Aflastatin A is a naturally occurring compound produced by the actinobacterium Streptomyces sp., known primarily for its potent inhibitory effects on aflatoxin production in various fungi, particularly Aspergillus parasiticus. This article will explore the biological activity of Aflastatin A, including its mechanisms of action, effects on fungal metabolism, and potential applications in food safety and agriculture.
Chemical Structure and Properties
Aflastatin A has a complex molecular structure with the formula and features a unique tetramic acid skeleton. Its structural characteristics contribute to its biological activity, particularly its ability to inhibit aflatoxin biosynthesis.
The primary biological activity of Aflastatin A is its ability to inhibit aflatoxin production. Key findings regarding its mechanism include:
- Inhibition of Aflatoxin Biosynthesis : Aflastatin A inhibits the production of norsolorinic acid, an early precursor in the aflatoxin biosynthetic pathway. This inhibition occurs at concentrations as low as 0.25 µg/ml, significantly affecting the transcription of genes involved in aflatoxin synthesis, such as pksA, ver-1, and omtA .
- Impact on Fungal Metabolism : The presence of Aflastatin A has been shown to elevate glucose consumption and ethanol accumulation in Aspergillus parasiticus, indicating a shift in metabolic pathways. This suggests that Aflastatin A may influence not only aflatoxin biosynthesis but also general metabolic processes within the fungus .
Antimicrobial Activity
In addition to its effects on aflatoxin production, Aflastatin A exhibits broad-spectrum antimicrobial activity:
- Against Fungi and Bacteria : Studies have demonstrated that Aflastatin A can inhibit the growth of various fungi, yeasts, and some bacteria, making it a potential candidate for use in agricultural settings to control fungal pathogens .
Case Studies and Research Findings
Several studies underscore the effectiveness of Aflastatin A in different contexts:
Applications in Food Safety
Given its potent inhibitory effects on aflatoxin production, Aflastatin A holds promise for applications in food safety:
- Mycotoxin Control : The use of Aflastatin A could be integrated into food processing or agricultural practices to reduce the risk of aflatoxin contamination in crops, thereby enhancing food safety and public health.
- Detection Methods : Advances in detection technologies such as high-performance liquid chromatography (HPLC) have facilitated the analysis of mycotoxins, including those inhibited by compounds like Aflastatin A, providing insights into effective monitoring strategies .
Q & A
Q. Q1. What are the structural and functional characteristics of Aflastatin A that make it a potent inhibitor of aflatoxin biosynthesis?
Aflastatin A is a long-chain polyketide natural product with 29 stereocenters, a tetramic acid moiety derived from alanine, and conjugated double bonds . Its inhibitory activity against aflatoxin B/G production in Aspergillus species is attributed to its ability to disrupt fungal secondary metabolism without affecting fungal growth . Key functional groups, such as hydroxyls and the tetramic acid, likely interact with biosynthetic enzymes (e.g., polyketide synthases) or regulatory proteins. Methodological approach: To confirm structure-activity relationships, researchers should employ nuclear magnetic resonance (NMR) stereochemical analysis, comparative bioassays with synthetic analogs, and gene expression profiling of aflatoxin-related pathways .
Q. Q2. How can researchers validate the reproducibility of Aflastatin A’s reported bioactivity in new experimental systems?
Reproducibility requires strict adherence to standardized fungal culture conditions (e.g., pH, temperature, nutrient media) and quantification methods for aflatoxin levels (e.g., HPLC or ELISA-based assays). Critical steps:
- Include positive/negative controls (e.g., aflatoxin-producing/non-producing Aspergillus strains).
- Validate results across multiple biological replicates.
- Cross-reference data with published protocols from primary literature .
Advanced Experimental Design
Q. Q3. What strategies are effective for resolving stereochemical challenges in the total synthesis of Aflastatin A?
David A. Evans’ synthesis of Aflastatin A highlights three key aldol reactions to address stereochemical complexity:
Q. Q4. How should researchers design experiments to address contradictory data on Aflastatin A’s mechanism of action?
Contradictions often arise from variations in fungal strains or assay sensitivity. Recommended approach:
Perform comparative transcriptomics/proteomics to identify differentially expressed genes/proteins under Aflastatin A treatment.
Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux in aflatoxin pathways.
Validate findings using genetic knockout models (e.g., aflR deletion strains) .
Data Analysis and Interpretation
Q. Q5. What statistical methods are appropriate for analyzing dose-response relationships in Aflastatin A bioactivity studies?
Use nonlinear regression models (e.g., log-dose vs. inhibition percentage) to calculate IC₅₀ values. Key considerations:
Q. Q6. How can researchers distinguish between primary and secondary effects of Aflastatin A in omics datasets?
Employ multi-omics integration (e.g., metabolomics + RNA-seq) and network analysis tools (e.g., weighted gene co-expression networks). Critical steps:
- Cluster co-regulated genes/metabolites linked to aflatoxin biosynthesis.
- Use pathway enrichment analysis (e.g., KEGG, GO) to prioritize targets.
- Validate candidate pathways via CRISPR interference or chemical inhibition .
Synthesis and Characterization
Q. Q7. What analytical techniques are essential for confirming the purity and identity of synthetic Aflastatin A intermediates?
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas.
- Circular dichroism (CD) : Confirm stereochemistry of chiral centers.
- ²D-NMR (COSY, HSQC, HMBC) : Assign proton/carbon correlations and detect impurities.
Note: For novel intermediates, provide full spectral data in supplementary materials to enable replication .
Q. Q8. How can researchers optimize the scalability of Aflastatin A’s synthetic route for structure-activity studies?
- Replace low-yielding steps (e.g., Mukaiyama aldol) with catalytic asymmetric methods.
- Use flow chemistry for repetitive fragment couplings.
- Conduct robustness testing (DoE) to identify critical process parameters .
Future Research Directions
Q. Q9. What gaps exist in understanding Aflastatin A’s ecological role and potential resistance mechanisms in fungi?
Unresolved questions:
Q. Q10. How can computational modeling accelerate the discovery of Aflastatin A derivatives with improved pharmacokinetics?
Use molecular docking (e.g., AutoDock Vina) to predict binding to aflatoxin synthases and ADMET predictors (e.g., SwissADME) to optimize solubility/bioavailability. Validate top candidates via in vitro hepatocyte stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
